molecular formula C12H16N4S B13427557 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13427557
M. Wt: 248.35 g/mol
InChI Key: SMFFIQXPEXCVHN-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a piperidine ring, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the reaction of a piperidine derivative with a thiophene derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the piperidine derivative is coupled with a thiophene derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-4-yl)-3-(furan-2-yl)-1H-pyrazol-5-amine: Similar structure but with a furan ring instead of a thiophene ring.

    1-(Piperidin-4-yl)-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

1-(Piperidin-4-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different ring systems.

Properties

Molecular Formula

C12H16N4S

Molecular Weight

248.35 g/mol

IUPAC Name

2-piperidin-4-yl-5-thiophen-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H16N4S/c13-12-8-10(11-2-1-7-17-11)15-16(12)9-3-5-14-6-4-9/h1-2,7-9,14H,3-6,13H2

InChI Key

SMFFIQXPEXCVHN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C(=CC(=N2)C3=CC=CS3)N

Origin of Product

United States

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